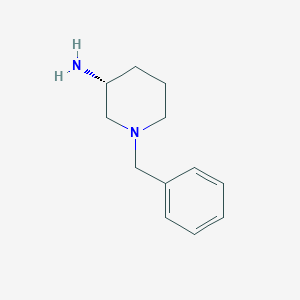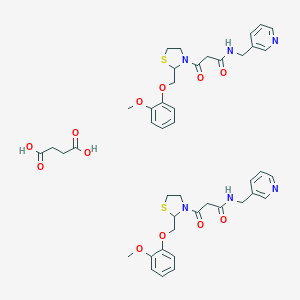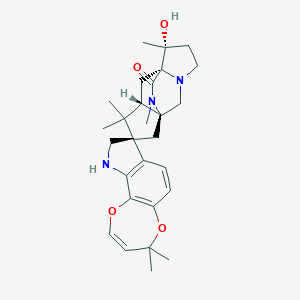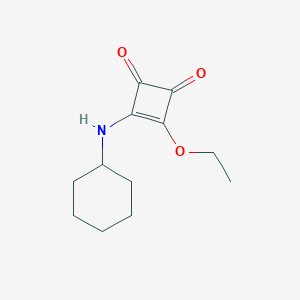
Pyrazolidine, 4-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolidine, 4-bromo- is a chemical compound that belongs to the pyrazolidine family. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of pyrazolidine, 4-bromo- is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors involved in inflammation and pain pathways. It has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemische Und Physiologische Effekte
Pyrazolidine, 4-bromo- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. However, its effects on human physiology and biochemistry are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pyrazolidine, 4-bromo- is its ease of synthesis and availability. It can be synthesized in good yield and purity using simple and inexpensive reagents. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of pyrazolidine, 4-bromo-. One potential direction is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as drug delivery and materials science. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, pyrazolidine, 4-bromo- is a chemical compound with unique properties and potential applications in various fields. Its ease of synthesis and availability make it a valuable tool for scientific research. However, further investigation is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Pyrazolidine, 4-bromo- can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with various reagents. One of the most common methods is the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Pyrazolidine, 4-bromo- has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
163805-06-9 |
|---|---|
Produktname |
Pyrazolidine, 4-bromo- |
Molekularformel |
C3H7BrN2 |
Molekulargewicht |
151.01 g/mol |
IUPAC-Name |
4-bromopyrazolidine |
InChI |
InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |
InChI-Schlüssel |
BKGFWELRNHKFRN-UHFFFAOYSA-N |
SMILES |
C1C(CNN1)Br |
Kanonische SMILES |
C1C(CNN1)Br |
Synonyme |
Pyrazolidine, 4-bromo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

